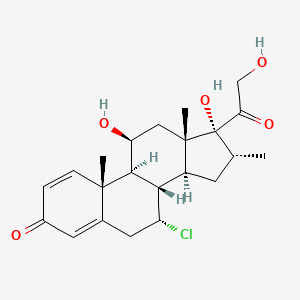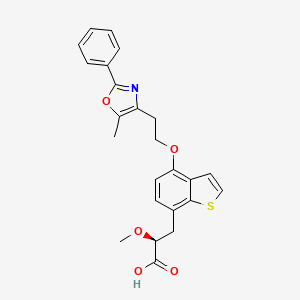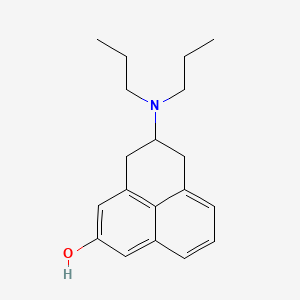
抗坏血酸钠磷酸酯
描述
L-抗坏血酸2-磷酸钠是维生素C的稳定衍生物,专门设计用于以更稳定的形式提供维生素C的益处。 它通常用于化妆品中,因其具有抗氧化特性、美白效果以及促进胶原蛋白生成的能力 .
科学研究应用
L-抗坏血酸2-磷酸钠在科学研究中有着广泛的应用:
化妆品行业: 用于护肤产品,因其具有抗氧化特性、紫外线防护和美白效果.
医学研究: 正在研究其在治疗痤疮和促进伤口愈合方面的潜力.
生物学研究: 用于细胞培养研究,以促进细胞增殖和分化.
工业应用: 用作食品添加剂,并用于各种健康补充剂的配方.
作用机制
L-抗坏血酸2-磷酸钠主要通过其抗氧化活性发挥作用。它清除自由基,从而保护细胞免受氧化损伤。它还通过刺激皮肤中胶原纤维的生成来促进胶原蛋白合成。 此外,它抑制黑色素的形成,从而产生美白效果 .
生化分析
Biochemical Properties
Sodium ascorbyl phosphate plays a crucial role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with collagen synthesis enzymes, where sodium ascorbyl phosphate promotes the hydroxylation of proline and lysine residues, essential for collagen stability and strength . Additionally, sodium ascorbyl phosphate interacts with free radicals, neutralizing them and preventing oxidative damage to cellular components .
Cellular Effects
Sodium ascorbyl phosphate has significant effects on various types of cells and cellular processes. It enhances cell function by promoting collagen synthesis, which is vital for maintaining skin structure and integrity . Sodium ascorbyl phosphate also influences cell signaling pathways, particularly those involved in antioxidant defense mechanisms. It upregulates the expression of genes associated with antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, sodium ascorbyl phosphate impacts cellular metabolism by reducing oxidative damage and supporting the maintenance of cellular homeostasis .
Molecular Mechanism
At the molecular level, sodium ascorbyl phosphate exerts its effects through several mechanisms. It acts as an electron donor, neutralizing free radicals and preventing oxidative damage to biomolecules . Sodium ascorbyl phosphate also binds to specific receptors on the cell surface, triggering signaling pathways that lead to the activation of antioxidant defense mechanisms . Additionally, it influences gene expression by modulating transcription factors involved in the regulation of antioxidant enzymes . These combined actions contribute to the overall protective effects of sodium ascorbyl phosphate at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium ascorbyl phosphate have been observed to change over time. The compound is known for its stability, which allows it to maintain its efficacy over extended periods . Studies have shown that sodium ascorbyl phosphate remains effective in reducing oxidative stress and promoting collagen synthesis even after prolonged exposure to air and light . Its long-term effects on cellular function are still being investigated, with some studies suggesting potential benefits in maintaining cellular homeostasis and preventing age-related cellular damage .
Dosage Effects in Animal Models
The effects of sodium ascorbyl phosphate vary with different dosages in animal models. At lower doses, it has been shown to enhance collagen synthesis and improve skin health without causing any adverse effects . At higher doses, sodium ascorbyl phosphate may exhibit toxic effects, including oxidative stress and cellular damage . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks in animal models.
Metabolic Pathways
Sodium ascorbyl phosphate is involved in several metabolic pathways, primarily related to its antioxidant properties. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, sodium ascorbyl phosphate influences metabolic flux by modulating the levels of key metabolites involved in antioxidant defense and collagen synthesis . These interactions contribute to the overall metabolic effects of sodium ascorbyl phosphate in maintaining cellular health.
Transport and Distribution
Within cells and tissues, sodium ascorbyl phosphate is transported and distributed through specific transporters and binding proteins. It is taken up by cells via sodium-dependent vitamin C transporters, which facilitate its entry into the cytoplasm . Once inside the cell, sodium ascorbyl phosphate can be distributed to various cellular compartments, including the mitochondria and endoplasmic reticulum, where it exerts its antioxidant effects . The localization and accumulation of sodium ascorbyl phosphate within cells are crucial for its activity and function.
Subcellular Localization
Sodium ascorbyl phosphate exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various biomolecules involved in antioxidant defense and collagen synthesis . Additionally, sodium ascorbyl phosphate can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization mechanisms ensure that sodium ascorbyl phosphate exerts its effects in the appropriate cellular context, enhancing its overall efficacy.
准备方法
化学反应分析
相似化合物的比较
与其他维生素C衍生物相比,L-抗坏血酸2-磷酸钠具有独特的稳定性和有效性,可应用于各种应用。类似的化合物包括:
抗坏血酸镁磷酸盐: 另一种用于化妆品的稳定维生素C衍生物。
抗坏血酸钠: 维生素C的水溶性形式,不如L-抗坏血酸2-磷酸钠稳定.
抗坏血酸棕榈酸酯: 维生素C的脂溶性形式,用于食品和化妆品行业.
L-抗坏血酸2-磷酸钠因其在各种配方中提供维生素C益处的稳定性和有效性而脱颖而出。
属性
CAS 编号 |
66170-10-3 |
|---|---|
分子式 |
C6H9O9P.3Na C6H9Na3O9P |
分子量 |
325.07 g/mol |
IUPAC 名称 |
trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate |
InChI |
InChI=1S/C6H9O9P.3Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/t2-,4+;;;/m0.../s1 |
InChI 键 |
ABTBLEGNFLLCMG-OFBPEYICSA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] |
手性 SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Na].[Na].[Na] |
规范 SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Na].[Na].[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
66170-10-3 |
纯度 |
>95% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-phosphoascorbate AA-2P cpd Asc-2-O-phosphate Asc2P cpd ascorbate-2-phosphate ascorbic acid 2-phosphate ascorbyl-2-monophosphate ascorbyl-2-phosphate L-ascorbic acid 2-phosphate magnesium ascorbate-2-phosphate magnesium-L-ascorbyl-2-phosphate sodium ascorbyl phosphate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SAP acts as a stable precursor to L-Ascorbic Acid (Vitamin C). Upon application to the skin, cellular enzymes cleave SAP, releasing Vitamin C [, , ]. This conversion allows for sustained delivery of Vitamin C, which is known for its antioxidant, anti-inflammatory, and collagen-boosting properties [, , ].
A: Vitamin C is a potent antioxidant, neutralizing reactive oxygen species (ROS) generated by UV exposure and other environmental stressors [, ]. It also plays a crucial role in collagen synthesis, contributing to skin firmness and elasticity [, ]. Furthermore, Vitamin C can inhibit melanin production, leading to skin lightening effects [, ].
A: The molecular formula of SAP is C6H6Na3O9P. It has a molecular weight of 322.05 g/mol [].
A: While the provided articles don't present specific spectroscopic data, techniques like FTIR analysis have been used to identify SAP in formulations []. Researchers typically rely on established spectroscopic databases for detailed characterization.
A: SAP exhibits greater stability than L-Ascorbic Acid in topical formulations, particularly against oxidation and discoloration [, , ]. This improved stability makes SAP a preferred choice for cosmetic and pharmaceutical applications.
A: Factors like pH, temperature, presence of metal ions, and exposure to light can influence SAP stability [, , ]. Formulation strategies often involve optimizing these factors to enhance product shelf-life.
ANone: Researchers have explored various delivery systems to enhance SAP stability and skin penetration, including:
- Multiple emulsions: These systems encapsulate SAP in either the aqueous or oil phase, providing controlled release and enhanced stability [, ].
- Microemulsions: These thermodynamically stable systems offer enhanced solubility and penetration of SAP, improving its bioavailability [, ].
- Nanoemulsions: Reducing the droplet size to the nanoscale further improves SAP stability, penetration, and potentially its efficacy [].
- Liposomes: These spherical vesicles can encapsulate SAP, protecting it from degradation and enhancing its targeted delivery [].
A: Research indicates that the type of emollient used can influence both the stability and penetration of SAP creams [, ]. For example, capric triglyceride was found to enhance SAP penetration compared to other emollients [].
A: Researchers have investigated hyaluronic acid (HA)-based microspheres for controlled dermal delivery of SAP []. Urea-crosslinked HA, in particular, exhibited extended SAP release compared to native HA microspheres [].
- Cell cultures: Human keratinocytes and melanocytes are used to assess SAP's impact on pigmentation, inflammation, and collagen production [].
- Bacterial cultures: Studies evaluating SAP's antimicrobial activity against Propionibacterium acnes, a key bacterium in acne development, are commonly conducted [, ].
- Reducing acne: SAP formulations have shown significant reductions in inflammatory acne lesions, potentially due to their antimicrobial, antioxidant, and sebum-regulating properties [, ].
- Improving skin pigmentation: SAP, alone or in combination with other skin-lightening agents, can effectively reduce the appearance of hyperpigmentation and age spots [, , ].
- Reducing wrinkles: SAP's ability to promote collagen synthesis contributes to its anti-wrinkle effects. Clinical studies have shown visible improvements in wrinkle depth and skin density after topical application of SAP formulations [].
ANone: Researchers utilize various in vitro models, including:
A: Animal models, such as mice and rats, are used to investigate the efficacy of SAP in wound healing and skin regeneration. Studies have shown that SAP, particularly in combination with delivery systems like hydrogels or microspheres, can accelerate wound closure, enhance collagen deposition, and promote neovascularization [].
ANone: Numerous clinical studies have demonstrated the efficacy of SAP in:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















